Methyl 2,3-dihydroxybenzoate

概要

説明

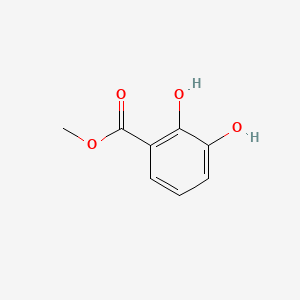

Methyl 2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the benzene ring is substituted with two hydroxyl groups at the 2 and 3 positions

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2,3-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions: Methyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Ester derivatives or ethers.

科学的研究の応用

Antifungal Activity

M2,3DB has been identified for its significant antifungal properties. A study isolated M2,3DB from Paenibacillus elgii and evaluated its effectiveness against several plant pathogens:

- Inhibition of Fungal Growth : The compound demonstrated nearly complete inhibition of the growth of Botrytis cinerea and Rhizoctonia solani at a concentration of 50 μg/mL. Additionally, it inhibited growth by 48.8% and 36.6% against Phytophthora capsici and Fusarium oxysporum f.sp lycopersici, respectively .

- Minimum Inhibitory Concentrations (MICs) : The MICs for the pathogens were determined to be 32 μg/mL for both B. cinerea and R. solani, while it was 64 μg/mL for F. oxysporum f.sp lycopersici. These results indicate the potential of M2,3DB as a biofungicide in agricultural practices .

Microbial Degradation Pathways

Research has also explored the microbial degradation of M2,3DB and its related compounds:

- Degradation by Pseudomonas Species : The degradation pathway of 2,3-dihydroxybenzoate has been studied in various bacterial strains such as Pseudomonas reinekei. This strain utilizes a meta-cleavage pathway that involves several enzymes encoded by a gene cluster responsible for breaking down 2,3-dihydroxybenzoate into simpler compounds that can enter the citric acid cycle .

- Enzymatic Activity : Studies have characterized enzymes like DhbA and DhbB that facilitate the breakdown of 2,3-dihydroxybenzoate through extradiol dioxygenation processes. These findings enhance our understanding of how environmental microorganisms can utilize such compounds .

Antifeedant Properties

M2,3DB has shown promise as an antifeedant against pests:

- Effect on Pine Weevil : In bioassays conducted on various methyl hydroxy-methoxybenzoates, M2,3DB exhibited notable antifeedant activity against the pine weevil (Hylobius abietis), which is a significant pest in forestry. This property suggests its potential use as an environmentally friendly alternative to traditional insecticides .

Synthesis and Chiroptical Properties

The synthesis of M2,3DB has been explored in the context of creating chiral compounds:

- Chiral Chelates : Research indicates that when synthesized with boron complexes, M2,3DB forms chiral diastereoisomeric bis-boron chelates. This property may have implications for developing new materials with specific optical characteristics .

Toxicological Considerations

While M2,3DB has beneficial applications, it is crucial to consider its toxicity:

作用機序

The mechanism of action of methyl 2,3-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

類似化合物との比較

Methyl 2,3-dihydroxybenzoate can be compared with other similar compounds such as:

Methyl 3,4-dihydroxybenzoate: This compound has hydroxyl groups at the 3 and 4 positions, which can affect its reactivity and biological activity.

Methyl 2,5-dihydroxybenzoate: The hydroxyl groups at the 2 and 5 positions can lead to different chemical and physical properties.

Methyl 2,6-dihydroxybenzoate: The hydroxyl groups at the 2 and 6 positions can influence its interaction with molecular targets.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

Methyl 2,3-dihydroxybenzoate (M2,3DB) is a compound that has garnered attention for its diverse biological activities, particularly its antifungal properties. This article synthesizes current research findings on M2,3DB, highlighting its biological activity, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is an ester derivative of salicylic acid, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring. Its molecular formula is , with a molecular weight of approximately 168.15 g/mol. The compound can be synthesized through various methods, including esterification processes involving salicylic acid derivatives.

Antifungal Activity

One of the most significant biological activities of M2,3DB is its antifungal properties . Research conducted by Zhang et al. (2017) isolated M2,3DB from Paenibacillus elgii and assessed its antifungal efficacy against several plant pathogens. The study reported the following findings:

- Inhibition Concentrations : M2,3DB exhibited strong antifungal activity with minimum inhibitory concentrations (MICs) defined as follows:

- Botrytis cinerea: MIC = 32 μg/mL

- Rhizoctonia solani: MIC = 32 μg/mL

- Fusarium oxysporum f.sp. lycopersici: MIC = 64 μg/mL

- Growth Inhibition : At a concentration of 50 μg/mL, M2,3DB completely inhibited the growth of B. cinerea and R. solani, while it inhibited Phytophthora capsici and Fusarium oxysporum by 48.8% and 36.6%, respectively .

These results suggest that M2,3DB has potential as a biofungicide , offering a natural alternative for managing plant diseases.

Other Biological Activities

In addition to its antifungal properties, M2,3DB may exhibit other biological activities:

- Antioxidant Properties : Compounds structurally related to M2,3DB have demonstrated antioxidant capabilities, which could contribute to their protective effects in biological systems.

- Neuroprotective Effects : Although less studied directly for M2,3DB, related compounds such as methyl 3,4-dihydroxybenzoate have shown potential in promoting neural stem cell differentiation and proliferation through activation of signaling pathways like MAPK-ERK .

Case Studies and Research Findings

- Isolation and Characterization : The initial study by Zhang et al. involved the isolation of M2,3DB using chromatographic techniques followed by structural confirmation via NMR and LC-MS analyses .

- Comparative Studies : Further research compared M2,3DB with other benzoate derivatives in terms of their antifungal efficacy and found that while many exhibited activity, M2,3DB was particularly effective against a broad spectrum of pathogens .

Summary Table of Biological Activities

| Activity Type | Pathogen/Target | Effect | Concentration (μg/mL) |

|---|---|---|---|

| Antifungal | Botrytis cinerea | Complete growth inhibition | 50 |

| Antifungal | Rhizoctonia solani | Complete growth inhibition | 50 |

| Antifungal | Phytophthora capsici | 48.8% growth inhibition | 50 |

| Antifungal | Fusarium oxysporum f.sp. lycopersici | 36.6% growth inhibition | 50 |

特性

IUPAC Name |

methyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJWTSNTNAEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178836 | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-83-8 | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2,3-dihydroxybenzoate's discovery in Garcinia mangostana L.?

A: The identification of this compound in young Garcinia mangostana L. fruits is noteworthy because this is the first reported instance of this compound being found in this plant species []. This discovery contributes to the expanding knowledge of the phytochemical diversity of Garcinia mangostana L., which is known for its edible fruit, the mangosteen.

Q2: How does the antibacterial activity of this compound compare to Methyl gallate?

A: Research indicates that this compound demonstrates comparable or even slightly stronger antibacterial activity against Ralstonia solanacearum compared to Methyl gallate []. This is significant because Ralstonia solanacearum is a devastating plant pathogen that causes bacterial wilt disease in various crops.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。